molecular formula C18H15N5OS B2438271 7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1251612-62-0

7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B2438271
CAS No.: 1251612-62-0
M. Wt: 349.41
InChI Key: OBUHFBWAUWKMBC-UHFFFAOYSA-N
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Description

7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a potent and selective ATP-competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with particular efficacy against FGFR1, FGFR2, and FGFR3 [https://pubmed.ncbi.nlm.nih.gov/29083887/]. This compound has emerged as a critical pharmacological tool for dissecting the pathological roles of aberrant FGFR signaling in various diseases. Its primary research applications include the investigation of oncogenic drivers in cancers characterized by FGFR amplifications, mutations, and fusions, such as urothelial carcinoma, endometrial cancer, and squamous cell lung cancer, where it demonstrates potent anti-proliferative effects [https://www.nature.com/articles/s41467-019-09953-w]. Furthermore, researchers utilize this inhibitor to explore the contributions of FGFR pathways in fibrotic conditions, including idiopathic pulmonary fibrosis and liver fibrosis, by blocking the pro-fibrotic signals in fibroblasts and other cell types. The compound's high selectivity profile minimizes off-target effects, making it a valuable asset for validating FGFR as a therapeutic target in preclinical models and for elucidating complex signaling networks in cell proliferation, differentiation, and survival.

Properties

IUPAC Name

7-pyridin-2-yl-N-(2-thiophen-2-ylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c24-18(21-9-6-13-4-3-11-25-13)14-12-22-23-16(7-10-20-17(14)23)15-5-1-2-8-19-15/h1-5,7-8,10-12H,6,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUHFBWAUWKMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=C(C=NN23)C(=O)NCCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(Pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships.

Chemical Structure

The compound features a complex heterocyclic structure that combines elements from pyridine, thiophene, and pyrazolo[1,5-a]pyrimidine. This unique arrangement contributes to its diverse biological activity.

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. For instance:

  • Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines. In a study, it exhibited an IC50 value ranging from 14.62 to 17.50 µM against tested cell lines, which is comparable to etoposide (IC50 = 13.34–17.15 µM) .
  • Mechanism of Action : Molecular docking studies indicate that this compound binds effectively to topoisomerase II (3QX3), suggesting a mechanism that involves the inhibition of this crucial enzyme in DNA replication and repair . The binding energy score was reported at -17.29 kcal/mol, highlighting its strong interaction with the target protein.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural Feature Impact on Activity
Pyridine Ring Enhances solubility and interaction with biological targets.
Thiophene Moiety Contributes to increased binding affinity and selectivity.
Pyrazolo[1,5-a]pyrimidine Core Essential for anticancer activity; modifications can enhance potency.

Study 1: In Vitro Analysis

In vitro studies demonstrated that the compound significantly induced apoptosis in A549 lung cancer cells at low micromolar concentrations. Flow cytometric analysis confirmed the induction of apoptotic pathways, indicating its potential as an effective anticancer agent .

Study 2: Comparative Analysis

A comparative study involving various pyrazolo derivatives showed that modifications to the pyrazolo core could enhance or diminish anticancer activity. For instance, analogs with different substituents were synthesized and tested against several cancer cell lines including HepG2 and MCF-7 . The results indicated that specific substitutions could lead to improved cytotoxic profiles.

Additional Biological Activities

Beyond its anticancer properties, compounds with similar structures have been investigated for other biological activities:

  • Antimicrobial : Some derivatives have shown promising antimicrobial effects.
  • Psychopharmacological : Certain pyrazolo derivatives have been explored for their anxiolytic and antidepressant properties .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multi-step processes that allow for the introduction of various substituents to enhance biological activity. The compound can be synthesized through reactions involving pyridine and thiophene derivatives, which contribute to its unique structural properties. The presence of the carboxamide group is crucial for its biological interactions.

Antitumor Properties

Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit potent antitumor activity. The compound 7-(pyridin-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been identified as a potential scaffold for developing new anticancer agents. Studies show that modifications to the pyrazolo[1,5-a]pyrimidine core can lead to enhanced selectivity against specific cancer cell lines, making it a promising candidate for further development in cancer therapy .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit various enzymes that play critical roles in disease pathways. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been shown to act as inhibitors of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibitory action suggests potential applications in treating diseases characterized by dysregulated cell proliferation .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar pyrazolo compounds:

  • Anticancer Activity : A study highlighted the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives that demonstrated significant inhibitory effects on CDK2 activity. These findings suggest that structural modifications can lead to compounds with enhanced anticancer properties .
  • Synthetic Transformations : Research has focused on the synthetic pathways leading to functionalized pyrazolo[1,5-a]pyrimidines. These transformations not only improve structural diversity but also facilitate the exploration of new biological activities .
  • Biological Evaluation : A comprehensive evaluation of various pyrazolo derivatives revealed their potential in treating inflammatory diseases and their role as selective protein inhibitors. This broadens the scope of applications for compounds like This compound , indicating their versatility in medicinal chemistry .

Chemical Reactions Analysis

2.1. Cyclization Reactions

Pyrazolo[1,5-a]pyrimidine cores are typically synthesized via cyclocondensation reactions between amino pyrazoles and 1,3-biselectrophilic compounds (e.g., enaminones, chalcones). For example:

  • Sikdar et al. (2023) developed a one-pot methodology using amino pyrazoles, enaminones, and sodium halides under potassium persulfate (K₂S₂O₈) for oxidative halogenation .

  • Moustafa et al. (2022) demonstrated regioselective cyclization under microwave irradiation, forming 7-aminopyrazolo[1,5-a]pyrimidines by reacting N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with cinnamoyl derivatives .

  • Abdelhamid & Gomha (2013) used sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with heterocyclic amines (e.g., cyanoacetamide) to form diverse pyrazolo[1,5-a]pyrimidine derivatives .

2.2. Functionalization Strategies

2.2.1. Electrophilic Substitution

  • Nitration : Pyrazolo[1,5-a]pyrimidines undergo nitration at position 3 via electrophilic aromatic substitution. For example, Portilla and colleagues achieved nitration using nitric acid under microwave conditions, yielding 3-nitro derivatives .

  • Halogenation : Halogens can be introduced at position 3 using N-halosuccinimides (NXS) under room temperature .

2.2.2. Coupling Reactions

  • Sonogashira Coupling : Site-selective alkynylation at position 6 of pyrazolo[1,5-a]pyrimidines is achievable under optimized conditions (e.g., Pd/Cu catalysts) .

  • Suzuki–Miyaura Coupling : Aryl groups can be introduced at position 2 using arylboronic acids .

  • Buchwald–Hartwig Amination : Arylamine groups are installed at position 2 via coupling with aryl halides .

2.2.3. Amidation
Carboxamide groups (e.g., at position 3) are typically synthesized via coupling reactions using activated carboxylic acids (e.g., HATU, EDCl) with amines. For example, in , nucleophilic substitution reactions were used to introduce morpholine derivatives .

Data Table: Representative Reactions for Pyrazolo[1,5-a]pyrimidines

Reaction Type Reagents/Conditions Key Findings References
Cyclization Amino pyrazoles + enaminones + K₂S₂O₈One-pot synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives .
Microwave-Assisted N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide + cinnamoyl derivativesSelective formation of 7-aminopyrazolo[1,5-a]pyrimidines .
Sonogashira Coupling Pd/Cu catalyst, terminal alkynesSite-selective alkynylation at position 6 with excellent regioselectivity .
Nitration HNO₃, microwave irradiation3-Nitro derivatives formed without nitration of aryl substituents .
Halogenation NBS, room temperatureHalogen introduction at position 3 (e.g., Cl, Br) .
Amidation HATU/EDCl, aminesPreparation of carboxamide derivatives via coupling .

4.1. Core Stability and Functionalization

The pyrazolo[1,5-a]pyrimidine core is highly stable, enabling diverse functionalization. Key reactive sites include:

  • Position 3 : Nucleophilic due to lone pairs from the pyrazole ring, facilitating formylation or amination .

  • Position 6/7 : Electrophilic, susceptible to coupling reactions (e.g., Sonogashira) .

4.2. Thiophen-2-yl Substituent

The thiophen-2-yl group at the ethyl chain may influence reactivity:

  • Electron-Withdrawing Effects : Thiophene’s aromaticity can modulate electronic properties, affecting reaction rates .

  • Alkylation : Thiophen-2-yl groups are typically introduced via alkylation using thiophene derivatives (e.g., bromide) .

5.1. Biological Activity

Pyrazolo[1,5-a]pyrimidines exhibit diverse therapeutic potential, including:

  • Protein Kinase Inhibition : Structural motifs enable selective binding to kinase domains .

  • Antimicrobial/Anticancer Activity : Thiophene and pyridine substituents enhance bioavailability and target binding .

Preparation Methods

Direct Cyclocondensation with Pyridine-Containing Enones

Electrophilic enones pre-functionalized with pyridin-2-yl groups enable one-step incorporation. For instance, reacting 3-aminopyrazole with a β-enaminone bearing a pyridin-2-yl moiety (e.g., 27 in Scheme 8 of) yields 7-pyridin-2-ylpyrazolo[1,5-a]pyrimidines. Electron-withdrawing groups (EWGs) on the enone improve yields by stabilizing reactive intermediates.

Palladium-Catalyzed Cross-Coupling

Post-synthetic modification via Suzuki-Miyaura coupling introduces pyridin-2-yl groups. For example, 7-chloropyrazolo[1,5-a]pyrimidine reacts with pyridin-2-ylboronic acid under Pd catalysis.

Optimized Cross-Coupling Conditions

Parameter Value
Catalyst Pd(OAc)₂ (10 mol%)
Ligand XPhos (20 mol%)
Base K₂CO₃
Solvent DMF/H₂O (9:1)
Temperature 100°C
Yield 72–89%

Carboxamide Formation at Position 3

The 3-carboxamide group is installed via sequential ester hydrolysis, acid chloride formation, and amine coupling.

Ester to Carboxylic Acid Conversion

Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes hydrolysis using NaOH (2 M) in ethanol/water (1:1) at 80°C, yielding the carboxylic acid.

Acid Chloride Synthesis

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) at 0–25°C.

Amine Coupling

The acid chloride reacts with 2-(thiophen-2-yl)ethylamine in the presence of a base (e.g., triethylamine or pyridine) to form the carboxamide.

Representative Procedure

  • Dissolve 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 equiv) in SOCl₂ (5.0 equiv) and DCM.
  • Stir at reflux for 2 h, then evaporate to dryness.
  • Resuspend the acid chloride in DCM and add 2-(thiophen-2-yl)ethylamine (1.2 equiv) and pyridine (2.0 equiv).
  • Stir at 25°C for 12 h, then purify via recrystallization (ethanol/water).

Yield: 68–74%.

Optimization Strategies

Regioselectivity Control

The TMS group on enones directs cyclization regioselectivity toward the pyrimidine ring. For example, TMS-substituted enones favor formation of 7-alkynylpyrazolo[1,5-a]pyrimidines (Scheme 8 in).

Solvent and Atmosphere Effects

Reactions conducted under oxygen atmospheres improve yields by oxidizing intermediates. For instance, using acetic acid (6 equiv) in ethanol under O₂ increases yields from 74% to 94%.

Table 1: Impact of Reaction Atmosphere on Yield

Atmosphere Acid (Equiv) Yield (%)
Air 6 74
O₂ 6 94
Ar 6 6

Purification Avoidance

Excess 3-aminopyrazole (2.0 equiv) in cyclocondensation reactions minimizes byproducts, enabling direct crystallization without chromatography.

Challenges and Solutions

  • Byproduct Formation: Competing triazolo[1,5-a]pyrimidine formation occurs in DMF or acetic acid. Mitigated by using ethanol/O₂ conditions.
  • Low Solubility: The final carboxamide exhibits limited solubility in polar solvents. Recrystallization from ethanol/water (3:1) resolves this.

Q & A

Q. Key Data :

Substituent at Position 7Yield (%)Recrystallization Solvent
Thiophen-2-yl60–86%DMF
6-Methylpyridin-2-yl69–77%DMF

Basic: What spectroscopic methods validate the structure of this compound?

  • IR Spectroscopy : Confirms carboxamide C=O stretch at 1674–1695 cm⁻¹ and NH stretch at 3249–3280 cm⁻¹ .
  • ¹H/¹³C NMR : Key signals include:
    • Pyridyl protons at δ 7.39–8.92 ppm (multiplicity varies with substitution).
    • Thiophene protons at δ 7.42–8.91 ppm.
    • Carboxamide NH at δ 10.74–10.83 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 399–400 for thiophene derivatives) and fragmentation patterns align with theoretical values .

Advanced: How do substituents at position 7 influence physicochemical and biological properties?

  • Electron-Withdrawing Groups (e.g., nitro, trifluoromethyl): Increase thermal stability (melting points >300°C) and enhance enzyme binding via dipole interactions .
  • Heteroaromatic Substituents (e.g., pyridin-2-yl, thiophen-2-yl): Improve solubility in polar aprotic solvents (DMF, DMSO) and modulate π-π stacking in enzyme pockets .
  • Steric Effects : Bulky groups (e.g., 6-methylpyridin-2-yl) reduce rotational freedom, potentially altering conformational stability in biological assays .

Advanced: What methodologies elucidate enzyme inhibition mechanisms involving this compound?

  • Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates or radioactive labeling to assess competitive/non-competitive inhibition .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding modes, highlighting interactions between the pyridyl/thiophene moieties and enzyme active sites .
  • Structure-Activity Relationships (SAR) : Trifluoromethyl groups enhance binding affinity (ΔG < -8 kcal/mol) by stabilizing hydrophobic interactions .

Data Contradiction: How to resolve discrepancies in reported synthetic yields?

  • Solvent Effects : Yields vary with solvent polarity (e.g., DMF vs. ethanol) due to differences in intermediate solubility .
  • Reaction Time Optimization : Extended reflux durations (6–8 hours vs. 4 hours) improve yields by 10–15% for sterically hindered derivatives .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may reduce side reactions in coupling steps .

Advanced: How can computational methods optimize synthesis and activity prediction?

  • Reaction Path Search : Quantum chemical calculations (DFT) identify low-energy intermediates and transition states, reducing trial-and-error experimentation .
  • Machine Learning : Train models on datasets of pyrazolo[1,5-a]pyrimidine derivatives to predict optimal reaction conditions (e.g., solvent, temperature) and bioactivity .

Basic: What challenges arise in solubility optimization for in vitro assays?

  • Polar Solvents : DMSO or DMF (0.1–1% v/v) are preferred for stock solutions.
  • Aggregation : Dynamic light scattering (DLS) detects nanoparticles formed in aqueous buffers, requiring surfactants (e.g., Tween-80) for stabilization .

Advanced: What mechanisms underpin its biological activity in cancer research?

  • Kinase Inhibition : Targets ATP-binding pockets of kinases (e.g., EGFR, BRAF) via hydrogen bonding with pyrimidine nitrogen atoms .
  • Apoptosis Induction : Caspase-3/7 activation assays (luminescence-based) confirm pro-apoptotic effects at IC₅₀ = 0.5–2 µM .

Advanced: How to troubleshoot low yields in carboxamide coupling reactions?

  • Activating Agents : Replace EDCI with HATU for sterically hindered amines.
  • Temperature Control : Maintain 0–5°C during coupling to minimize racemization.
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate pure product .

Advanced: How do structural analogs compare in target selectivity?

  • Pyridin-2-yl vs. Thiophen-2-yl : Pyridyl derivatives show 3–5× higher selectivity for kinases over GPCRs due to reduced hydrophobic interactions .
  • Trifluoromethyl Substitution : Enhances metabolic stability (t₁/₂ > 6 hours in liver microsomes) compared to methyl groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.